N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-heptadecanamide
Description
This compound is a sulfated glycosphingolipid characterized by a 3-O-sulfo-beta-D-galactopyranosyl head group linked to a C17 heptadecanamide chain via a sphingosine backbone (stereochemistry: 1S,2R,3E). The sulfate group at the 3-position of the galactose enhances polarity and enables interactions with proteins or receptors, distinguishing it from non-sulfated analogs . Its molecular formula is C₄₇H₈₈NO₁₀S (exact mass: 883.61 g/mol, based on and calculations).
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(heptadecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H79NO11S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37(45)42-34(35(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)33-51-41-39(47)40(53-54(48,49)50)38(46)36(32-43)52-41/h28,30,34-36,38-41,43-44,46-47H,3-27,29,31-33H2,1-2H3,(H,42,45)(H,48,49,50)/b30-28+/t34-,35+,36+,38-,39+,40-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFIVKNMBYJVFU-SELNIPRWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H79NO11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201109223 | |
| Record name | Heptadecanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071654-84-6 | |
| Record name | Heptadecanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071654-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptadecanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-heptadecanamide is a complex glycosylated lipid characterized by its unique structural features, including a sulfo-beta-D-galactopyranosyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of immunology and cell biology. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 703.06 g/mol. Its structure includes a long-chain fatty acid backbone and a sugar moiety, contributing to its amphiphilic properties which are essential for membrane interactions.
| Property | Value |
|---|---|
| Molecular Formula | C36H69NO11S |
| Molecular Weight | 703.06 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Hydroxy, Amide, Sulfonate |
The biological activity of this compound is largely attributed to its interaction with cell membranes and proteins. The presence of the sulfonate group enhances its solubility and ability to interact with biological macromolecules, potentially leading to various bioactive effects such as:
- Anti-inflammatory effects : By modulating immune responses.
- Immunomodulatory effects : Influencing cytokine production and immune cell signaling pathways.
Study 1: Immunomodulatory Effects
A study published in the Journal of Lipid Research investigated the immunomodulatory properties of similar glycosylated lipids. The results indicated that these compounds could significantly reduce pro-inflammatory cytokine levels in macrophages, suggesting a potential role in inflammatory diseases.
Study 2: Interaction with Cell Membranes
Research conducted by Smith et al. (2023) demonstrated that this compound could alter membrane fluidity and permeability in vitro. This alteration may enhance drug delivery systems targeting specific cells.
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels in macrophages | |
| Immunomodulatory | Modulated immune responses | |
| Membrane Interaction | Altered fluidity and permeability |
Applications and Future Directions
Given its diverse biological activities, this compound holds promise for therapeutic applications in:
- Drug Delivery Systems : Enhancing the efficacy of drug formulations through improved membrane interaction.
- Anti-inflammatory Therapies : Targeting chronic inflammatory conditions by modulating immune responses.
Future research should focus on elucidating the detailed mechanisms underlying its biological activities and exploring its potential in clinical settings.
Comparison with Similar Compounds
Structural and Functional Insights
Sulfation vs. Non-Sulfated Analogs The target compound’s 3-O-sulfo group increases hydrophilicity and may facilitate receptor binding (e.g., selectins or chemokines), unlike non-sulfated β-galactosylceramides (e.g., CBGSL00004) . Sulfated glycosphingolipids are often implicated in immune response modulation.
Acyl Chain Length Variations C17 (target) vs. C18 (CBGSL00004): Longer acyl chains (C18) enhance membrane integration but reduce solubility. The target’s C17 chain balances hydrophobicity for membrane anchoring while retaining moderate solubility .
Glycosylation Complexity Sialylation (GM4): The addition of Neu5Ac in GM4 introduces negative charge and enables interactions with siglec receptors, a feature absent in the target compound . Tetrasaccharide Chain (): Extended glycosylation (GalNAc-Gal-Gal-Glc) supports cell-cell recognition but increases steric hindrance, reducing membrane mobility compared to the target’s monosaccharide head .
Stereochemical Differences Analogs like Hexadecanamide,N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]- () exhibit inverted stereochemistry (1R,2S vs. 1S,2R), which may alter protein binding specificity or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
